Antiestrogen
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Overview
Description
Yp537 is a compound known for its role as an estrogen receptor inhibitor. It specifically prevents the dimerization of the human estrogen receptor, making it a valuable tool in scientific research, particularly in studies related to estrogen receptor functions and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yp537 involves a series of peptide coupling reactions. The compound is a phosphotyrosyl peptide, and its synthesis typically includes the use of solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for Yp537 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing rigorous quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Yp537 primarily undergoes peptide coupling reactions during its synthesis. In terms of its interactions, it binds to a SH2-like domain and interferes with the SH2-like phosphopeptide coupling mechanism between human estrogen receptor monomers .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Dimethyl sulfoxide (DMSO), water
Major Products
The major product of the synthesis is the Yp537 compound itself, characterized by its ability to inhibit the dimerization of the human estrogen receptor .
Scientific Research Applications
Yp537 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide interactions and receptor binding mechanisms.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting estrogen receptors
Mechanism of Action
Yp537 exerts its effects by binding to a SH2-like domain on the human estrogen receptor. This binding interferes with the SH2-like phosphopeptide coupling mechanism between receptor monomers, thereby preventing their dimerization. This inhibition of dimerization disrupts the normal function of the estrogen receptor, making Yp537 a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another well-known estrogen receptor inhibitor used in the treatment of breast cancer.
Raloxifene: Used to prevent osteoporosis and also acts as an estrogen receptor modulator.
Fulvestrant: A selective estrogen receptor degrader used in hormone therapy for breast cancer.
Uniqueness of Yp537
Yp537 is unique in its specific mechanism of action, which involves binding to a SH2-like domain and preventing the dimerization of the human estrogen receptor. This specific interaction makes it a valuable tool for studying the detailed mechanisms of estrogen receptor function and inhibition .
Properties
Molecular Formula |
C64H104N13O22PS |
---|---|
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
InChI Key |
NIBQNOUHTFWWCZ-UUPYPVMGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
Origin of Product |
United States |
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